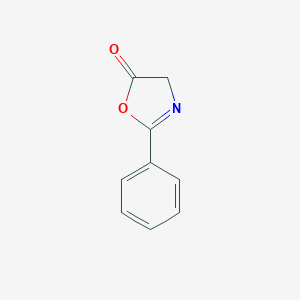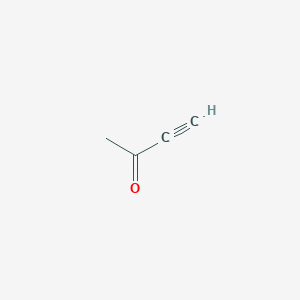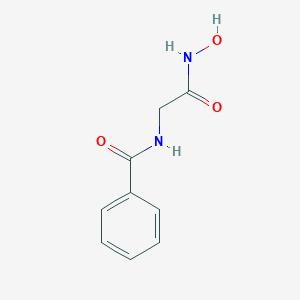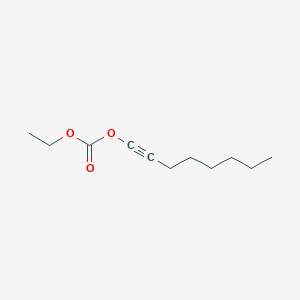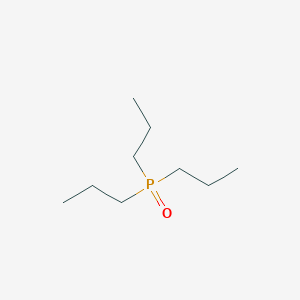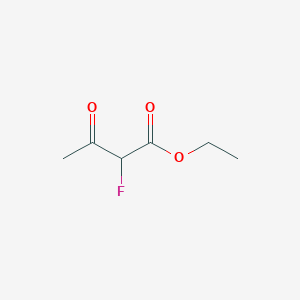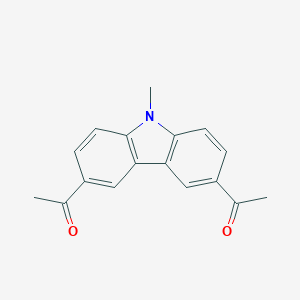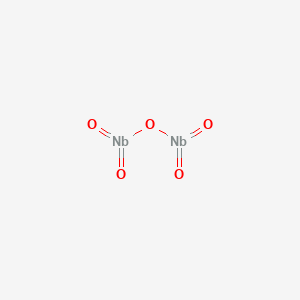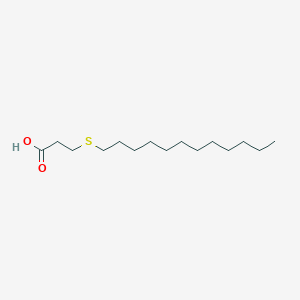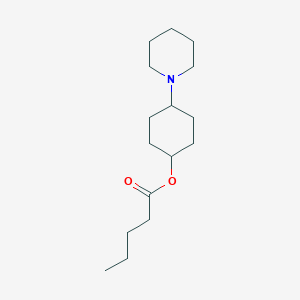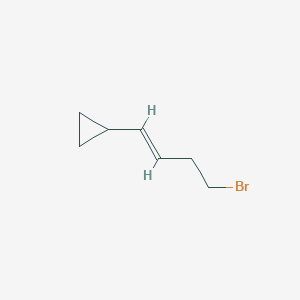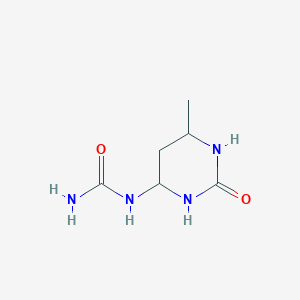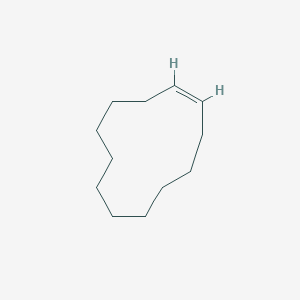
Cyclododecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecene is a cyclic hydrocarbon that consists of 12 carbon atoms in its ring structure. It is a colorless liquid that has a unique chemical structure, making it a valuable compound in various scientific research applications. Cyclododecene is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Alternative Hydrogenation Methods : Cyclododecene can be hydrogenated using a system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, providing an alternative to traditional catalytic hydrogenation methods. This approach is advantageous as it avoids the handling of molecular hydrogen (Alonso & Yus, 2001).
Synthesis of Chemical Intermediates : It serves as a precursor for the synthesis of cyclododecanol, which is a starting material for producing various chemicals like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).
Ring-Opening Metathesis Polymerization : Cyclododecene undergoes ring-opening metathesis polymerization using a tungsten-based catalyst, leading to the production of polydodecenamer, a polymer with specific thermal properties (Karabulut et al., 2004).
Selective Hydrogenation : The compound can be hydrogenated to form cyclododecene with high selectivity using specific catalysts like RuCl2(PPh3)3. This process is significant for creating specific chemical structures at room temperature (Tsuji & Suzuki, 1977).
Oxidation Studies : Cyclododecene's oxidation kinetics have been studied in detail, providing insights into reaction mechanisms and product distribution, which is crucial for chemical synthesis and industrial applications (Mahajan, Sharma, & Sridhar, 2004).
Acetoxylation Kinetics : The acetoxylation of cyclododecene using palladium(II) acetate has been explored, demonstrating high selectivity and conversion rates. This is significant for the synthesis of specific chemical compounds (Kolev, Skumov, & Balbolov, 2003).
Conformational Analysis : Research on 1,2-disubstituted cyclododecenes has provided insights into their configuration and conformation, which is essential for understanding their chemical behavior and potential applications (Han, Wang, Liang, & Wang, 2010).
Ozonolysis Applications : Ozonolysis of cyclododecene has been studied for producing specific carboxylic acids, demonstrating how reaction conditions affect product distribution. This is relevant for the synthesis of organic compounds (Kim, Yang, & Kim, 1995).
Propriétés
Numéro CAS |
1129-89-1 |
|---|---|
Nom du produit |
Cyclododecene |
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
cyclododecene |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |
Clé InChI |
HYPABJGVBDSCIT-UPHRSURJSA-N |
SMILES isomérique |
C1CCCCC/C=C\CCCC1 |
SMILES |
C1CCCCCC=CCCCC1 |
SMILES canonique |
C1CCCCCC=CCCCC1 |
Autres numéros CAS |
1501-82-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



